molecular formula C12H13FO2 B6327655 3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one CAS No. 890529-23-4

3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one

Cat. No.: B6327655
CAS No.: 890529-23-4
M. Wt: 208.23 g/mol
InChI Key: GDIUNGXHYQVOQB-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one is an organic compound with the molecular formula C11H11FO2 This compound features a cyclobutanone ring substituted with a benzyloxy methyl group and a fluorine atom

Preparation Methods

The synthesis of 3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutanone Ring: This can be achieved through a involving a suitable diene and a carbonyl compound.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Benzyloxy Methyl Group: This step involves the reaction of the intermediate with benzyl alcohol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, especially under basic conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds include other fluorinated cyclobutanones and benzyloxy derivatives. Compared to these, 3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Examples of similar compounds include:

    2-Fluorocyclobutanone: Lacks the benzyloxy methyl group, resulting in different reactivity and applications.

    3-Benzyloxy-2-fluorocyclobutanone: Similar structure but with variations in the position of substituents, affecting its chemical behavior.

Properties

IUPAC Name

2-fluoro-3-(phenylmethoxymethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-12-10(6-11(12)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIUNGXHYQVOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1=O)F)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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